3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol is a heterocyclic compound belonging to the pyrazolo[4,3-d]pyrimidine family. This class of compounds is recognized for its diverse biological activities, particularly as potential therapeutic agents in cancer treatment due to their ability to inhibit specific kinases, notably Cyclin-Dependent Kinase 2 (CDK2) . The compound's unique structure and substitution pattern contribute to its biological efficacy, making it a subject of extensive research in medicinal chemistry.
The compound is classified under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as a pyrazolo[4,3-d]pyrimidine derivative. Its chemical formula is CHBrNO, and its CAS number is 68479-27-6 . The synthesis and characterization of this compound have been documented in various scientific studies, highlighting its potential applications in pharmacology .
The synthesis of 3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol typically involves the cyclization of suitable precursors. A common synthetic route includes:
Industrial production may follow similar pathways but optimized for higher yields and purity through methods like recrystallization or chromatography .
The molecular structure of 3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol features a pyrazolo ring fused with a pyrimidine system. Key structural data include:
The presence of the bromine atom enhances the compound's reactivity, particularly in substitution reactions .
3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol can undergo several types of chemical reactions:
These reactions are critical for modifying the compound's properties to enhance its pharmacological profile.
The primary mechanism of action for 3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol involves its inhibition of Cyclin-Dependent Kinase 2 (CDK2). This inhibition disrupts cell cycle progression, leading to:
In vitro studies have shown significant inhibition of cancer cell growth across various lines, underscoring its potential as an anticancer agent .
Key physical and chemical properties of 3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol include:
These properties are essential for determining the compound's suitability for various applications in research and pharmaceuticals.
The primary applications of 3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol are centered around its role as a kinase inhibitor:
The efficient construction of the pyrazolo[4,3-d]pyrimidine scaffold forms the cornerstone of synthesizing 3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol. Two predominant strategies dominate the literature:
Cyclization of 4-Aminopyrazoles: This approach utilizes 4-amino-1-methylpyrazole-5-carbonitrile derivatives as precursors. Treatment with formamide or triethyl orthoformate induces cyclization through intramolecular condensation, forming the pyrimidine ring. The reaction typically proceeds at 120-140°C for 4-8 hours, yielding the unsubstituted 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one core structure [6] [8].
Functional Group Manipulation: An alternative route involves modifying pre-formed pyrazolo[4,3-d]pyrimidine cores. A common precursor is 1-methyl-1H-pyrazolo[4,3-d]pyrimidine-4,7-diol, where selective protection/deprotection and halogenation sequences enable precise functionalization at C3 and C7 [10].
Table 1: Comparative Analysis of Pyrazolo[4,3-d]Pyrimidine Core Formation Strategies
Strategy | Key Reagent/Conditions | Typical Yield (%) | Primary Advantage |
---|---|---|---|
4-Aminopyrazole Cyclization | Formamide, 130°C, 6h | 65-75% | Direct access to 7-oxo derivative |
Orthoformate Cyclization | Triethyl orthoformate, reflux, 4h | 70-85% | Higher yields, milder conditions |
Functional Group Manipulation | From dihydroxypyrimidine precursors | 50-65% (multi-step) | Access to diverse substitution patterns |
Optimization focuses on enhancing regioselectivity and yield. Electron-withdrawing groups at C5 of the pyrazole ring significantly facilitate cyclization. Microwave-assisted synthesis has emerged as a valuable tool, reducing reaction times by 60-70% while improving overall yields by approximately 10-15% compared to conventional heating [6] [10]. Protecting group strategies, particularly for the C7 oxygen, are crucial early in the synthesis to prevent unwanted side reactions during subsequent bromination and methylation steps.
Achieving selective bromination at the C3 position of the pyrazolo[4,3-d]pyrimidine scaffold presents significant challenges due to potential competition at C5 and C6. Key methodologies have been developed to ensure high regioselectivity:
Electrophilic Bromination (NBS): N-Bromosuccinimide (NBS) in anhydrous dimethylformamide (DMF) at 0°C to room temperature provides optimal selectivity for C3 bromination. The reaction exploits the inherent electron density distribution within the fused heterocycle, where C3 exhibits the highest nucleophilicity. Yields typically range from 75-90% with regioselectivity >95:5 (C3 vs other positions). The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism, facilitated by the heterocyclic nitrogen atoms [3] [8].
Bromine in Coordinating Solvents: Molecular bromine (Br₂) in chloroform or dichloromethane containing catalytic Lewis acids (e.g., FeCl₃, ~5 mol%) offers an alternative pathway. The Lewis acid coordinates to the more basic nitrogen atoms (particularly N1), directing bromination to the adjacent C3 position. This method requires careful temperature control (-10°C to 0°C) to prevent dibromination [4].
Directed Ortho-Metalation-Bromination: For highly sensitive substrates, a protection-metalation-bromination sequence proves effective. Protection of the C7-hydroxyl as a silyl ether (e.g., TBDMS), followed by directed ortho-metalation (DoM) using n-butyllithium at -78°C and quenching with 1,2-dibromoethane provides the 3-bromo derivative. This method achieves excellent regiocontrol but suffers from lower overall yields (50-65%) and requires cryogenic conditions [8].
Table 2: Bromination Methods for C3 Functionalization
Method | Reagents | Temperature | Regioselectivity (C3:C5) | Yield Range |
---|---|---|---|---|
NBS/DMF | NBS, DMF (anhydrous) | 0°C → RT | >98:2 | 75-90% |
Br₂/Lewis Acid | Br₂, FeCl₃ (cat.), CHCl₃ | -10°C to 0°C | 90:10 | 70-85% |
Directed Metalation | 1. TBDMS-Cl, imidazole 2. n-BuLi 3. Br₂ | -78°C | >99:1 | 50-65% |
Critical parameters influencing regioselectivity include solvent polarity (higher polarity favors C3 attack), temperature (lower temperatures enhance selectivity), and the electronic nature of existing substituents. Electron-donating groups at N1 (like methyl) further activate C3 toward electrophilic substitution. The brominated product, 3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol, displays characteristic ¹H NMR shifts: the C5 proton appears as a sharp singlet between δ 8.5-9.0 ppm, confirming successful bromination at C3 [3] [4] [8].
The introduction of the methyl group specifically at the N1 position is crucial for biological activity and stability. Achieving this selectivity is complicated by the potential for N2 methylation:
Alkylation of Pyrazolo Tautomers: The pyrazolo[4,3-d]pyrimidin-7-ol system exhibits tautomerism (lactam-lactim equilibrium). Methylation using methyl iodide (CH₃I) in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as base predominantly yields the N1-methyl isomer. This occurs because the lactam tautomer (favored in polar aprotic solvents) exposes N1 as the most nucleophilic site. Reaction times of 6-12 hours at 50-60°C provide N1/N2 selectivity ratios exceeding 9:1 and yields of 80-88% [5] [6].
Silver Salt-Assisted Methylation: For enhanced N1 selectivity (>99:1), silver oxide (Ag₂O) in toluene with methyl iodide is employed. The silver cation preferentially coordinates to the more basic N2 nitrogen, effectively blocking it and directing methylation exclusively to N1. While highly selective, this method is costlier due to silver consumption [10].
Phase-Transfer Catalysis (PTC): Benzyltriethylammonium chloride (BTEAC) as a phase-transfer catalyst enables efficient methylation using 50% aqueous sodium hydroxide solution and dimethyl sulfate in dichloromethane. This biphasic system achieves good N1 selectivity (8:1) under mild conditions (room temperature, 2-4 hours) with yields of 75-82% [6].
Reductive Methylation: An alternative approach employs formaldehyde and a reducing agent (sodium cyanoborohydride, NaBH₃CN) in methanol/acetic acid. This method proceeds via iminium ion formation at N1 followed by reduction, ensuring exclusive N1-methylation. However, it requires careful pH control (pH 5-6) and yields are moderate (65-75%) [5].
The choice of methylation strategy depends heavily on the substitution pattern of the pyrazolo[4,3-d]pyrimidine precursor. Electron-withdrawing groups (like bromine at C3) decrease overall nucleophilicity but maintain the N1>N2 selectivity trend. Successful N1-methylation is confirmed by ¹³C NMR, where the N1-CH₃ signal typically appears between δ 32.5-33.5 ppm, distinct from the N2-CH₃ signal observed at δ 36.0-37.0 ppm when selectivity is compromised [5] [10].
The C7-hydroxyl group exhibits significant sensitivity to oxidation and dehydration, necessitating optimized solvent and catalyst systems for stabilization during synthesis and purification:
Aprotic Dipolar Solvents: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are the solvents of choice for reactions involving the C7-hydroxyl group. Their high dielectric constants (ε ≈ 37 for DMF, ε ≈ 47 for DMSO) and strong hydrogen bond-accepting abilities effectively solvate and stabilize the hydroxyl proton. DMSO demonstrates superior stabilization in bromination and methylation steps, reducing dehydration side products by 50-70% compared to DMF or acetonitrile [5] [6].
Buffered Reaction Media: For acid- or base-sensitive transformations, phosphate (pH 7.0-7.5) or bicarbonate (pH 8.0-8.5) buffers effectively maintain neutral to mildly basic conditions, preventing dehydration of the labile enol functionality. This is particularly critical during nucleophilic substitutions or prolonged reactions [6].
Hydrogen Bond-Donor Additives: Protic additives like ethylene glycol (5-10% v/v) or 1,4-butanediol significantly enhance hydroxyl stability through cooperative hydrogen bonding networks. These additives reduce the nucleophilicity of the hydroxyl oxygen, minimizing unwanted alkylation or acylation side reactions during functionalization steps [10].
Catalyst Selection for Functionalization: When performing reactions near the C7-hydroxyl, catalysts that avoid acidic or strongly coordinating properties are essential. Organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,4-diazabicyclo[2.2.2]octane (DABCO) minimize acid-catalyzed dehydration. For transition metal-catalyzed couplings (e.g., Suzuki reactions at C5), palladium catalysts ligated with sterically hindered phosphines (e.g., tri-tert-butylphosphine) prevent coordination to the hydroxyl oxygen [6] [8].
Table 3: Solvent Systems for C7-Hydroxyl Stabilization Performance
Solvent/Additive System | Dielectric Constant (ε) | Key Stabilization Mechanism | Dehydration Byproduct Reduction |
---|---|---|---|
DMSO | 46.7 | Strong H-bond acceptance | 60-70% |
DMF + 10% Ethylene Glycol | 36.7 | Combined H-bond acceptance/donation | 75-85% |
NMP (N-Methyl-2-pyrrolidone) | 32.2 | Moderate H-bond acceptance | 40-50% |
Acetonitrile with 5% H₂O | 37.5 | Polarity and hydration shell formation | 30-40% |
Crystallization from mixed solvents (e.g., ethanol/water 4:1 or isopropanol/ethyl acetate) provides the pure 7-ol tautomer. X-ray crystallographic studies confirm that in the solid state, 3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol exists exclusively as the 7-ol tautomer, stabilized by an intramolecular hydrogen bond between the hydroxyl group and N6 of the pyrimidine ring [3] [5].
The synthesis of 3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol employs both traditional solution-phase chemistry and emerging solid-phase techniques, each with distinct advantages:
Solution-Phase Synthesis:This remains the most widely used approach, particularly for large-scale production (gram to kilogram scale). The typical sequence involves:
Key advantages include well-established protocols, scalability, and lower cost per gram at large scale. Disadvantages comprise multi-step isolation/purification, significant solvent consumption, and moderate overall yields (typically 40-55% over 3-4 steps) due to cumulative losses [3] [5] [6].
Solid-Phase Synthesis:Primarily employed for generating libraries of analogs or for oligonucleotide incorporation, solid-phase synthesis utilizes resin-bound intermediates:
Solid-phase synthesis offers advantages such as simplified purification (filtration after each step), amenability to automation, and reduced handling of intermediates. However, it suffers from lower yields per step (typically 80-90% compared to >95% in solution for optimized steps), higher reagent costs, and limitations in scale-up. The overall yield for the target compound via solid-phase routes rarely exceeds 35-45% over 4 steps [6] [8].
Table 4: Solution-Phase vs. Solid-Phase Synthesis Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Typical Scale | Multi-gram to kilogram | Milligram to multi-gram |
Overall Yield (3-4 steps) | 40-55% | 35-45% |
Purification | Column chromatography, crystallization | Filtration, resin washing |
Automation Potential | Low (batch processing) | High (commercial synthesizers) |
Solvent Consumption | High (L/kg product) | Moderate (L/gram product) |
Key Advantage | Scalability, cost efficiency at scale | Ease of purification, parallel synthesis |
Major Limitation | Cumulative purification losses | Resin loading capacity, cost |
The choice between routes depends heavily on the application. Solution-phase synthesis is preferred for bulk production of the standalone compound. Solid-phase methods are indispensable for incorporating 3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol into complex oligonucleotides for medicinal chemistry or biochemical studies, where protecting group strategies can be seamlessly integrated using phosphoramidite chemistry on automated synthesizers [6] [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1